N-(3,4-Dihydroxyphenyl)maleimide

Description

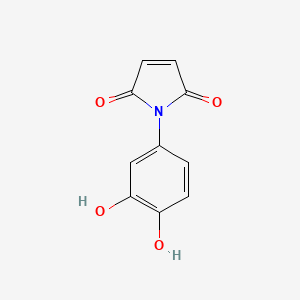

N-(3,4-Dihydroxyphenyl)maleimide is a maleimide derivative featuring a 3,4-dihydroxyphenyl substituent attached to the nitrogen atom of the maleimide core. Maleimides are characterized by their reactive double bond and imide group, enabling applications in polymer chemistry, bioconjugation, and pharmaceuticals.

Properties

CAS No. |

71573-09-6 |

|---|---|

Molecular Formula |

C10H7NO4 |

Molecular Weight |

205.17 g/mol |

IUPAC Name |

1-(3,4-dihydroxyphenyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C10H7NO4/c12-7-2-1-6(5-8(7)13)11-9(14)3-4-10(11)15/h1-5,12-13H |

InChI Key |

POKCOZFAKCBKCD-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)O)O |

Other CAS No. |

71573-09-6 |

Synonyms |

3,4-DHPML N-(3,4-dihydroxyphenyl)maleimide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Substituted Maleimides

3-Chloro-N-phenyl-phthalimide

- Structure : Chlorine and phenyl substituents on a phthalimide backbone.

- Key Properties: Used as a high-purity monomer for polyimide synthesis, emphasizing its role in polymer science.

- Reference :

3-Methyl-N-(4'-methylphenyl)maleimide

- Structure : Methyl groups on both the maleimide ring and aryl substituent.

- Key Properties : Reported in CAS databases with incomplete NMR data initially; its hydrophobic substituents likely reduce solubility in polar solvents compared to the dihydroxyphenyl analogue.

- Reference :

N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide

Acrylamide Derivatives with 3,4-Dihydroxyphenyl Groups

(E)-3-(3,4-Dihydroxyphenyl)-N-p-tolylacrylamide (3p)

- Structure : Acrylamide backbone with 3,4-dihydroxyphenyl and p-tolyl groups.

- Key Properties: Demonstrates 76% yield, 97.3% HPLC purity, and nitric oxide (NO) inhibition in RAW 264.7 macrophages. The acrylamide structure allows for hydrogen bonding, differing from the maleimide’s Michael acceptor reactivity.

- Reference :

(E)-N-(2-(1H-Indol-3-yl)ethyl)-3-(3,4-dihydroxyphenyl)acrylamide (3s)

- Structure : Incorporates an indole-derived substituent.

- Key Properties: Highest yield (91%) and notable bioactivity, suggesting that bulky substituents enhance stability without compromising activity. The indole moiety may facilitate interactions with biological targets, unlike maleimides.

- Reference :

Caffeic Acid and Derivatives

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure : Acrylic acid with 3,4-dihydroxyphenyl group.

- Key Properties : Widely used in pharmacology, food additives, and as a synthetic precursor. The carboxylic acid group enables different reactivity (e.g., esterification) compared to maleimides, which are more suited for covalent bonding via thiol-Michael addition.

- Reference :

Caffeoyl-Polyamine Conjugates (NB13, NB16)

Comparative Data Table

Key Research Findings

Reactivity : this compound’s hydroxyl groups may enhance solubility in polar solvents but necessitate protection during synthesis to prevent oxidation. Its maleimide core enables thiol-selective conjugation, unlike acrylamides’ hydrogen-bonding interactions .

However, maleimides’ electrophilic nature may confer distinct mechanisms (e.g., enzyme inhibition via covalent bonding) .

Electronic Properties : Nitro-substituted maleimides exhibit strong charge transfer, while hydroxylated variants may prioritize antioxidant electron donation. Computational models aid in predicting these behaviors .

Q & A

What are the most efficient synthetic routes for N-(3,4-Dihydroxyphenyl)maleimide, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis of N-(3,4-Dihydroxyphenyl)maleimide derivatives typically involves maleic anhydride coupling with substituted amines. For example, in related maleimide syntheses, chlorosulfonic acid is used under controlled temperatures (0°C to room temperature) to sulfonate the aromatic ring, followed by purification via recrystallization (methanol) to achieve yields up to 81% . Key factors include:

- Temperature control : Preventing side reactions (e.g., polymerization) during acid-catalyzed steps.

- Solvent selection : Methanol is preferred for recrystallization due to its polarity and compatibility with maleimide stability.

- Stoichiometry : Excess reagents (e.g., chlorosulfonic acid) improve conversion rates but require careful quenching to avoid degradation.

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound derivatives?

Basic Research Focus

Structural confirmation relies on:

- 1H/13C NMR : Diagnostic peaks include maleimide olefinic protons (δ 6.7–7.2 ppm) and aromatic protons from the dihydroxyphenyl group (δ 6.8–7.5 ppm). For example, (E)-3-(3,4-Dihydroxyphenyl)-N-p-tolylacrylamide showed distinct coupling constants (J = 15.6 Hz) for trans-olefinic protons .

- ESI-MS : Accurate mass analysis (e.g., m/z 270.11 [M + 1]+) confirms molecular weight .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at λmax ≈ 255 nm, as validated in related maleimide derivatives .

How can computational methods (e.g., DFT, Fukui functions) predict reactivity and toxicity of this compound derivatives?

Advanced Research Focus

Quantum chemical calculations guide experimental design:

- Fukui function analysis : Identifies nucleophilic/electrophilic sites. For example, acetaminophen degradation studies used Fukui indices to predict mutagenicity in N-(3,4-dihydroxyphenyl)acetamide .

- DFT-based dipole moments : Correlate with solubility and bioavailability. Studies on N-substituted maleimides show that electron-withdrawing groups (e.g., -NO2) increase dipole moments, enhancing intermolecular interactions .

- ADMET predictions : Tools like SwissADME assess logP values and metabolic stability, critical for drug development .

What are the degradation pathways and environmental risks of this compound by-products?

Advanced Research Focus

Advanced oxidation processes (AOPs) degrade maleimide derivatives into intermediates with varying toxicity:

- Primary by-products : Hydroquinone, 1,4-benzoquinone, and maleic acid are common, identified via LC-MS .

- Mutagenicity : N-(3,4-Dihydroxyphenyl)acetamide (a structural analog) exhibits mutagenic potential in Ames tests .

- Ecotoxicology : LC50(96 h) assays rank benzaldehyde and hydroquinone as highly toxic (LC50 < 10 mg/L), requiring mitigation in wastewater treatment .

How do researchers evaluate the biological activity of this compound derivatives in cellular models?

Advanced Research Focus

In vitro assays include:

- Anti-inflammatory activity : RAW 264.7 murine macrophages treated with derivatives (e.g., 10–100 µM) are assessed for nitric oxide (NO) inhibition via Griess reagent. For example, (E)-3-(3,4-Dihydroxyphenyl)-N-p-tolylacrylamide reduced NO by 40% at 50 µM .

- Cytotoxicity : MTT assays validate selectivity indices (e.g., IC50 > 100 µM for non-target cells).

- Structure-activity relationships (SAR) : Electron-donating groups (e.g., -OCH3) enhance activity, while bulky substituents reduce membrane permeability .

How should researchers resolve contradictions in experimental data for this compound properties?

Advanced Research Focus

Discrepancies (e.g., conflicting solubility or bioactivity data) require:

- Method validation : Cross-checking HPLC conditions (e.g., column type, mobile phase) to confirm purity .

- Batch reproducibility : Ensure synthetic protocols (e.g., recrystallization steps) are strictly replicated .

- Multivariate analysis : PCA or PLS-DA models identify outliers in datasets, particularly in spectroscopic or biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.